molecular formula C17H18ClNOS B4538810 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B4538810
M. Wt: 319.8 g/mol
InChI Key: LYSIHNUOIQGLTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, such as the one , often involves reactions between specific amine groups and acyl chloride or equivalents. For instance, the synthesis of related compounds has been performed through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, leading to compounds with potential anticancer activity (Sharma et al., 2018). This method might be adaptable for synthesizing 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide by altering the starting materials.

Molecular Structure Analysis

Molecular structure determination often involves X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies on structurally similar compounds have shown specific conformational features, such as the orientation of the N-H bond and intramolecular hydrogen bonding, which play a crucial role in defining the crystal structure and overall molecular conformation (Gowda et al., 2007). These techniques could elucidate the molecular structure of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide, providing insights into its chemical behavior and interactions.

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, depending on their functional groups and molecular structure. For example, thioureido-acetamides have been shown to participate in cascade reactions, leading to the formation of various heterocycles, demonstrating the versatility of acetamide derivatives in synthesizing complex molecules (Schmeyers & Kaupp, 2002). Such reactivity could be relevant for further functionalization or modification of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are closely related to its molecular structure. For instance, the crystal structure analysis of related acetamide compounds provides valuable information on intermolecular interactions, such as hydrogen bonding, which influence the compound's physical state and solubility (Gowda et al., 2007; Ismailova et al., 2014). These analyses could be applied to understand the physical properties of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and pKa values, are crucial for their application in chemical syntheses and potential pharmacological uses. Studies on similar compounds have focused on their reactivity patterns, protonation sites, and acidity constants, providing insights into their behavior in chemical reactions (Duran & Canbaz, 2013). Such information is vital for predicting the reactivity and stability of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide under various conditions.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-4-3-5-16(13(12)2)19-17(20)11-21-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSIHNUOIQGLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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